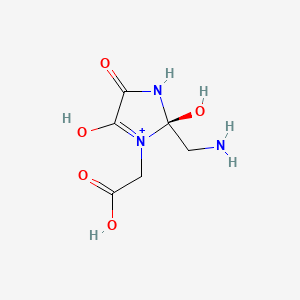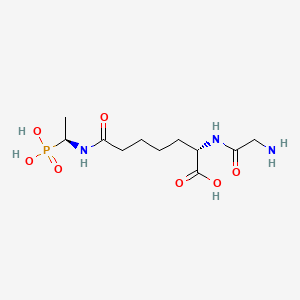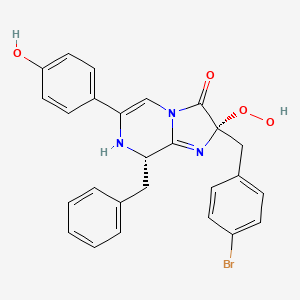
BR-Coeleneterazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BR-Coeleneterazine is a synthetic derivative of coelenterazine, a luciferin found in various bioluminescent marine organisms. This compound is known for its ability to produce light through a bioluminescent reaction, making it a valuable tool in scientific research, particularly in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BR-Coeleneterazine involves several steps, starting with the preparation of the imidazopyrazinone core. This core is then modified with various substituents to achieve the desired properties. The synthetic routes often involve the use of harsh reaction conditions, including high temperatures and strong acids or bases .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: BR-Coeleneterazine undergoes several types of chemical reactions, including:
Reduction: This compound can also undergo reduction reactions, although these are less common.
Substitution: Various substituents can be introduced to the imidazopyrazinone core through substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen, often in the presence of a luciferase enzyme.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various halogenated compounds and strong bases.
Major Products:
Scientific Research Applications
BR-Coeleneterazine has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent probe to study oxidation-reduction reactions.
Biology: Employed in bioluminescence imaging to visualize cellular processes in real-time.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of BR-Coeleneterazine involves its oxidation by a luciferase enzyme in the presence of oxygen. This reaction produces an excited state intermediate, which emits light as it returns to the ground state. The emitted light can be used to monitor various biological processes .
Comparison with Similar Compounds
BR-Coeleneterazine is unique among coelenterazine derivatives due to its specific substituents, which confer distinct luminescent properties. Similar compounds include:
Native Coelenterazine: Found in marine organisms and used in various bioluminescent assays.
Coelenterazine h: Known for its high luminescence quantum yield.
DeepBlueC: A coelenterazine derivative with enhanced water solubility.
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in both in vitro and in vivo studies .
Properties
Molecular Formula |
C26H22BrN3O4 |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
(2S,8S)-8-benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C26H22BrN3O4/c27-20-10-6-18(7-11-20)15-26(34-33)25(32)30-16-23(19-8-12-21(31)13-9-19)28-22(24(30)29-26)14-17-4-2-1-3-5-17/h1-13,16,22,28,31,33H,14-15H2/t22-,26-/m0/s1 |
InChI Key |
UCEOLAINXJPTDK-NVQXNPDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C3=N[C@@](C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)Br)OO |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=NC(C(=O)N3C=C(N2)C4=CC=C(C=C4)O)(CC5=CC=C(C=C5)Br)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


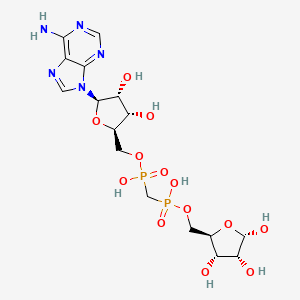
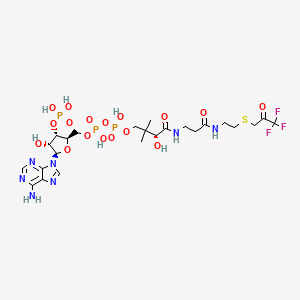
![[2-Aminomethyl-5-Oxo-4-(4-Oxo-Cyclohexa-2,5-Dienylmethyl)-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10778377.png)
![[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]nonanoate](/img/structure/B10778380.png)
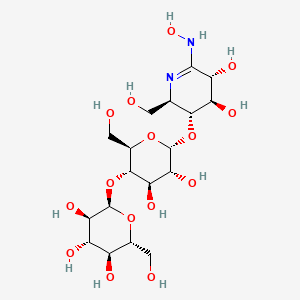
![pyridin-3-ylmethyl N-[(2R)-1-[[(3S)-1-hydroxy-2-oxo-5-phenylpentan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10778391.png)
![(5r,6s,7s,8s)-5-Hydroxymethyl-6,7,8-Trihydroxy-Tetrazolo[1,5-a]Piperidine](/img/structure/B10778395.png)


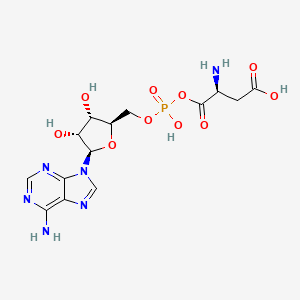

![[4-[10,15-Bis[4-(trihydroxy-lambda4-sulfanyl)phenyl]-20-[4-(trioxido-lambda4-sulfanyl)phenyl]-21,23-dihydroporphyrin-5-yl]phenyl]-dihydroxy-oxido-lambda4-sulfane](/img/structure/B10778424.png)
